2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
Overview
Description
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a chemical compound with the molecular formula C9H6ClFN2OS It is a derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities
Mechanism of Action
Target of Action
Benzothiazole derivatives have been known to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
It can be inferred from related benzothiazole derivatives that they may inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . The anti-inflammatory effects of non-selective NSAIDs are seen to be mediated via inhibition of COX-2 , whereas deleterious effects in the gastrointestinal tract such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .
Result of Action
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities .
Preparation Methods
The synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino-6-fluorobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine (TEA) in chloroform . This reaction yields the desired acetamide derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Condensation Reactions: It can participate in condensation reactions with other compounds, forming more complex structures.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as dichloromethane (DCM) and chloroform. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives, which are studied for their potential biological activities.
Biology and Medicine: Benzothiazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties.
Industry: The compound may be used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Comparison with Similar Compounds
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Known for its anti-inflammatory and analgesic activities.
2,4-disubstituted thiazoles: These compounds exhibit antimicrobial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2OS/c10-4-8(14)13-9-12-6-2-1-5(11)3-7(6)15-9/h1-3H,4H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPHNOJSADNBNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368829 | |
Record name | 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263239-23-2 | |
Record name | 2-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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